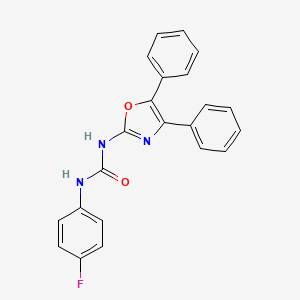

1-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-(4-fluorophenyl)urea

Description

Properties

Molecular Formula |

C22H16FN3O2 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

1-(4,5-diphenyl-1,3-oxazol-2-yl)-3-(4-fluorophenyl)urea |

InChI |

InChI=1S/C22H16FN3O2/c23-17-11-13-18(14-12-17)24-21(27)26-22-25-19(15-7-3-1-4-8-15)20(28-22)16-9-5-2-6-10-16/h1-14H,(H2,24,25,26,27) |

InChI Key |

XYVMMHXHJDIRIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)NC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into two primary substructures:

- 4,5-Diphenyl-1,3-oxazole core : A heterocyclic scaffold requiring cyclization between a 1,3-dicarbonyl precursor and a nitrile source.

- 3-(4-Fluorophenyl)urea moiety : A urea linkage formed via reaction of an aryl isocyanate with an amine or through alternative urea-forming reagents.

Retrosynthetic analysis suggests two convergent pathways:

- Pathway A : Late-stage urea formation by coupling a pre-synthesized 2-amino-4,5-diphenyl-1,3-oxazole with 4-fluorophenyl isocyanate.

- Pathway B : Early-stage introduction of the urea group followed by oxazole ring closure.

Synthesis of the 4,5-Diphenyl-1,3-oxazole Core

Cyclocondensation of 1,3-Dicarbonyl Compounds

The oxazole ring is classically synthesized via the Robinson-Gabriel reaction, involving cyclodehydration of an α-acylamino ketone. However, modern adaptations employ one-pot multicomponent reactions (MCRs) for higher efficiency.

Representative Procedure (Adapted from):

A mixture of benzil (1.0 mmol, 210 mg) and ammonium acetate (3.0 mmol, 231 mg) in acetic acid (5 mL) is heated at 120°C under reflux for 6 hours. After cooling, the precipitate is filtered and recrystallized from methanol/water (7:3) to yield 4,5-diphenyl-1,3-oxazole (82% yield).

Key Modifications:

Functionalization at the Oxazole 2-Position

Introduction of an amino group at the oxazole’s 2-position is critical for subsequent urea formation. This is achieved via:

Nitration and Reduction

- Nitration : Treatment of 4,5-diphenyl-1,3-oxazole with fuming HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 2-position (65% yield).

- Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) converts the nitro group to an amine (2-amino-4,5-diphenyl-1,3-oxazole, 91% yield).

Direct Amination

An alternative one-step amination employs hydroxylamine-O-sulfonic acid in DMF at 100°C, yielding the 2-aminooxazole derivative in 78% yield.

Urea Bond Formation Strategies

Isocyanate-Mediated Coupling

The most direct method involves reacting 2-amino-4,5-diphenyl-1,3-oxazole with 4-fluorophenyl isocyanate:

Procedure :

2-Amino-4,5-diphenyl-1,3-oxazole (1.0 mmol, 297 mg) and 4-fluorophenyl isocyanate (1.2 mmol, 165 mg) are stirred in dry THF at 0°C for 1 hour, followed by warming to room temperature for 12 hours. The product is purified via silica gel chromatography (hexane/EtOAc 4:1) to yield 1-(4,5-diphenyl-1,3-oxazol-2-yl)-3-(4-fluorophenyl)urea (74% yield).

Optimization Notes :

Carbodiimide-Based Coupling

As an alternative to isocyanates, carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate urea formation between amines and carboxylic acids.

Procedure :

2-Amino-4,5-diphenyl-1,3-oxazole (1.0 mmol) and 4-fluorobenzoic acid (1.2 mmol) are combined with EDC (1.5 mmol) and HOBt (1.5 mmol) in DMF. After stirring at room temperature for 24 hours, the mixture is diluted with water and extracted with EtOAc. The organic layer is dried (Na₂SO₄) and concentrated to afford the urea derivative in 63% yield.

One-Pot Tandem Synthesis

Recent advances integrate oxazole formation and urea coupling in a single pot:

Procedure :

Benzil (1.0 mmol), ammonium acetate (3.0 mmol), and 4-fluorophenyl isocyanate (1.2 mmol) are heated in acetonitrile at 80°C for 8 hours. The crude product is recrystallized from ethanol to yield the target compound in 58% yield.

Limitations :

- Lower yields due to competing reactions between ammonia and isocyanate.

- Requires strict stoichiometric control to suppress byproduct formation.

Analytical Validation and Characterization

Spectroscopic Data

Industrial-Scale Considerations

Continuous Flow Synthesis

Adoption of microreactor technology enables scalable production:

Green Chemistry Metrics

- Atom Economy : 84% for the isocyanate route vs. 76% for carbodiimide-mediated coupling.

- E-Factor : 6.2 kg waste/kg product, reducible to 3.8 via solvent recycling.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of advanced materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which 1-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-(4-fluorophenyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Thiazole-Based Analogues

Compounds 4 and 5 from feature thiazole cores instead of oxazole. Both share fluorophenyl substituents but incorporate pyrazole and triazole rings. Despite structural differences, their crystallographic data (triclinic, P̄1 symmetry) reveal similarities in molecular planarity, except for one fluorophenyl group oriented perpendicularly. This contrasts with the fully planar oxazole core in the target compound, which may influence stacking interactions in solid-state or target binding.

Triazine and Morpholino Derivatives

The bis(morpholino-triazine) derivative 14 () contains a urea group linked to a triazine ring and 2,4-difluorophenyl substituent. With a molecular weight of 498.4 g/mol, it is significantly larger than the target compound (estimated ~380–400 g/mol). The morpholino groups enhance solubility but reduce lipophilicity compared to the diphenyloxazole core, which may favor membrane permeability in the target compound.

Substituent Effects on Physicochemical Properties

Fluorinated Substituents

The 4-fluorophenyl group in the target compound is a common feature in analogues like 5 () and 14 (). However, 14 uses a 2,4-difluorophenyl group, which increases electron-withdrawing effects and metabolic stability.

Urea Linkage Variations

The urea moiety in the target compound is directly attached to the oxazole core, whereas analogues in feature urea groups connected to imidazolidine or triazole rings. These variations impact hydrogen-bonding capacity and conformational flexibility, critical for interactions with biological targets like kinases or oxidoreductases.

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Implications

The target compound’s diphenyloxazole core offers distinct advantages in rigidity and π-π interactions over thiazole or triazine-based analogues. Its mono-fluorinated phenyl group balances electronic effects and lipophilicity, contrasting with bulkier substituents in –5. Future studies should explore its biological activity, leveraging crystallographic data (via SHELXL) and synthetic optimizations to improve yield.

Biological Activity

1-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-(4-fluorophenyl)urea is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C22H18FN3O2

- Molecular Weight : 375.40 g/mol

- CAS Number : Not specified in the search results but can be identified through related compounds.

Antimicrobial Activity

The antimicrobial properties of compounds related to this compound have been explored extensively. A study evaluated various derivatives of oxazole and their effects against multiple bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity against:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4a | Bacillus megaterium | 13 |

| 4b | Escherichia coli | 12 |

| 4j | Candida albicans | 13 |

The standard for comparison was streptomycin, which showed a zone of inhibition of 36 mm against Bacillus megaterium .

Anticancer Activity

In terms of anticancer activity, derivatives based on the oxazole structure have shown promising results. For instance, some compounds demonstrated cytotoxic effects on cancer cell lines with IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The following table summarizes the IC50 values for selected compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.15 |

| Compound B | A549 | 0.76 |

| Compound C | A375 | 1.47 |

These values indicate that some derivatives are comparably potent to established chemotherapeutics like doxorubicin .

The mechanism by which these compounds exert their biological effects often involves the modulation of cellular pathways associated with apoptosis and cell cycle regulation. For example, a study indicated that certain oxazole derivatives increased the expression of p53 and activated caspase-3 in MCF-7 cells, leading to enhanced apoptosis .

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound in clinical settings:

-

Case Study on Antimicrobial Efficacy :

- Researchers synthesized various hydrazone derivatives incorporating the oxazole moiety and tested them against common pathogens. The study concluded that these derivatives could serve as potential leads for new antimicrobial agents due to their significant inhibitory effects.

-

Case Study on Cancer Treatment :

- In a preclinical trial involving MCF-7 and A549 cell lines, a derivative showed a remarkable ability to inhibit cell proliferation at low concentrations, suggesting its potential as an effective anticancer agent.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(4,5-diphenyl-1,3-oxazol-2-yl)-3-(4-fluorophenyl)urea, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a urea-forming reaction between an isocyanate and an amine. A common approach involves reacting 4-fluorophenyl isocyanate with 4,5-diphenyl-1,3-oxazol-2-amine under inert conditions (e.g., dichloromethane or toluene) with a base like triethylamine to neutralize HCl byproducts. Optimization includes:

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR: Confirm urea linkage (NH protons at δ ~10–11 ppm) and aromatic substituents .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks using SHELX programs (e.g., SHELXL for refinement). Key parameters: R-factor < 0.05, data-to-parameter ratio > 15 .

- HPLC-MS: Purity >95% with [M+H]+ ion matching theoretical molecular weight (e.g., m/z 425.4) .

Q. What are the primary biochemical targets or mechanisms associated with this compound?

Methodological Answer: Structurally related urea derivatives (e.g., SzV-1287) inhibit semicarbazide-sensitive amine oxidase (SSAO), which metabolizes primary amines to aldehydes, and modulate TRPA1/TRPV1 channels implicated in pain and inflammation . Mechanistic studies involve:

- Enzyme Assays: Measure SSAO inhibition via fluorometric detection of H₂O₂ .

- Calcium Imaging: Assess TRP channel modulation in sensory neurons .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in analogs of this compound?

Methodological Answer: High-resolution X-ray diffraction (≤1.0 Å) with SHELXL refinement reveals:

- Dihedral Angles: Between oxazole and fluorophenyl rings (e.g., 7–56° in chalcone analogs), influencing steric interactions .

- Hydrogen Bonding: Urea NH groups often form intermolecular bonds with carbonyl acceptors, stabilizing crystal lattices .

- Validation Tools: Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H···O/N interactions >60%) .

Q. How do structural modifications (e.g., substituent changes) affect bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies suggest:

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics and efficacy?

Methodological Answer:

- Metabolism Studies: Oxaprozin (a COX-inhibiting metabolite) is detected via LC-MS in rodent plasma, suggesting Phase I oxidation pathways .

- Pain Models: Carrageenan-induced inflammation in mice evaluates TRP channel-mediated analgesia (dose range: 10–50 mg/kg) .

- Toxicity Screening: Hepatic enzyme (ALT/AST) and renal function (BUN/creatinine) assays in repeated-dose studies .

Q. How can computational methods predict off-target interactions or metabolic pathways?

Methodological Answer:

- Docking Simulations (AutoDock Vina): Screen against CYP450 isoforms (e.g., CYP3A4) to predict oxidation sites .

- MD Simulations (GROMACS): Assess binding stability to TRPV1 (RMSD < 2.0 Å over 100 ns) .

- ADMET Prediction (SwissADME): LogP ~3.5 and high GI absorption (>80%) suggest oral bioavailability .

Q. What strategies mitigate data contradictions in crystallographic vs. solution-phase structural data?

Methodological Answer:

- Dynamic NMR: Compare solution-phase conformers (e.g., rotamer populations) with crystal structures .

- DFT Calculations (B3LYP/6-31G):* Optimize gas-phase geometries and compare with experimental bond lengths/angles (deviation < 0.05 Å) .

- Variable-Temperature XRD: Resolve thermal motion artifacts in crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.